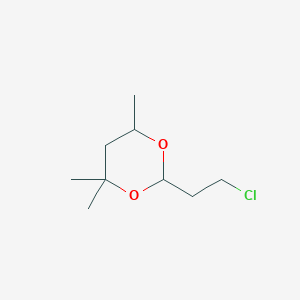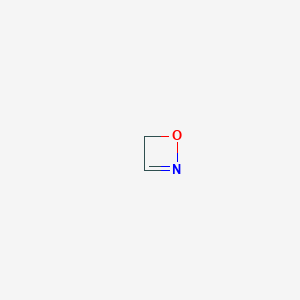
4H-1,2-Oxazete
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,2-Oxazete is a four-membered heterocyclic compound containing one oxygen and one nitrogen atom in its ring structure. This compound is known for its high reactivity and serves as an important intermediate in organic synthesis, particularly in the formation of complex nitrogen-containing scaffolds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4H-1,2-Oxazete can be synthesized through various methods. One common approach involves the reaction of 3-tert-butyl-1-chloro-4,4-dimethylpenta-1,2-diene with dinitrogen tetroxide (N₂O₄) to yield crystalline oxazete derivatives . Another method includes the addition of m-chloroperbenzoic acid to oxime in dichloromethane (CH₂Cl₂) at 0°C, resulting in the formation of this compound after 16 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves controlled laboratory conditions due to the compound’s high reactivity and potential instability.
Analyse Chemischer Reaktionen
Types of Reactions: 4H-1,2-Oxazete undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitronate derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and nitrous anhydride.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed:
Oxidation: Nitronate derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazete derivatives
Wissenschaftliche Forschungsanwendungen
4H-1,2-Oxazete has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex nitrogen-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its use in developing pharmaceuticals with specific biological targets.
Industry: It is used in the synthesis of materials with specialized properties
Wirkmechanismus
The mechanism of action of 4H-1,2-oxazete involves its high reactivity as a 1,3-dipole, making it a valuable intermediate in cycloaddition reactions. The formation of this compound proceeds through a one-step mechanism, while its retro-32CA reaction leads to the formation of di-tert-butyl ketone and nitrile oxide derivatives .
Vergleich Mit ähnlichen Verbindungen
4H-1,2-Oxazole: Another four-membered heterocyclic compound with similar reactivity.
1,2-Oxazetidine: A related compound with a different ring structure.
Uniqueness: 4H-1,2-Oxazete is unique due to its specific ring structure and high reactivity, which make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse derivatives sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
20656-10-4 |
|---|---|
Molekularformel |
C2H3NO |
Molekulargewicht |
57.05 g/mol |
IUPAC-Name |
4H-oxazete |
InChI |
InChI=1S/C2H3NO/c1-2-4-3-1/h1H,2H2 |
InChI-Schlüssel |
SIVKUKATDHXXGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=NO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14718090.png)
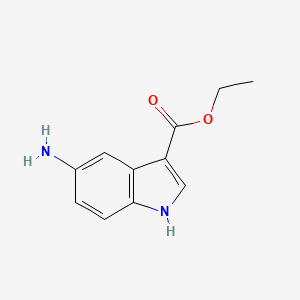

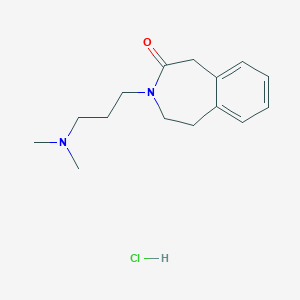
![4H-Cyclopenta[b]thiophene, 5-methyl-](/img/structure/B14718109.png)
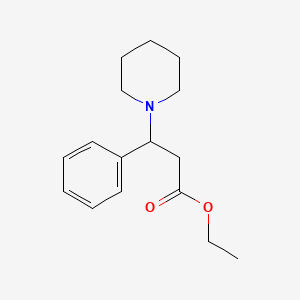
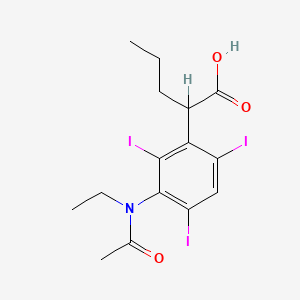
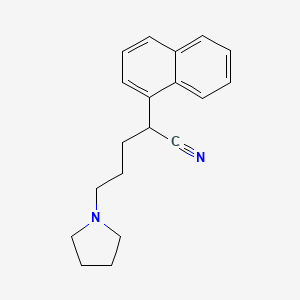


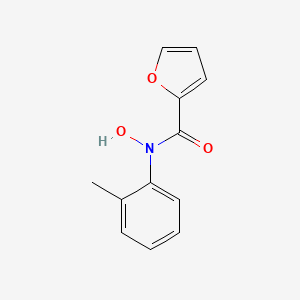
![[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol](/img/structure/B14718148.png)
